帕利骨化醇葡糖苷酸

描述

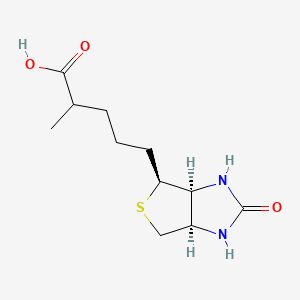

Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .

Synthesis Analysis

A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis

The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis

The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical and Chemical Properties Analysis

Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of Paricalcitol Glucuronide is not available in the retrieved data.科学研究应用

肾脏保护和肾损伤

帕利骨化醇是一种靶向维生素 D 受体的生物活性化学物质,已显示出对小鼠急性肾损伤 (AKI) 具有显着的保护作用。它通过激活 Nrf2/HO-1 信号通路减少肾脏中的氧化损伤和炎症,从而改善肾功能并减少肾组织损伤(Wang 等人,2023 年)。

心血管和动脉粥样硬化作用

研究表明帕利骨化醇对动脉粥样硬化小鼠主动脉氧化损伤具有保护作用。这种维生素 D 类似物与血管紧张素转换酶抑制剂依那普利联合使用,已被发现可有效预防动脉粥样硬化斑块形成,并减少主动脉中的炎症和氧化损伤(Husain 等人,2010 年)。

抗炎和免疫调节作用

帕利骨化醇对接受血液透析的患者发挥显着的抗炎作用,可减少氧化应激和炎症,这些是导致心血管损伤的关键因素。这表明其作为与炎症和氧化应激相关的疾病治疗剂的潜力(Izquierdo 等人,2012 年)。

抗肿瘤潜力

研究还探讨了帕利骨化醇的抗肿瘤潜力,特别是在子宫肌瘤和其他癌症的背景下。已发现帕利骨化醇可抑制人子宫肌瘤细胞的增殖并减少动物模型中的肿瘤大小,表明其作为子宫肌瘤的非侵入性药物治疗的潜力(Halder 等人,2014 年)。

肾移植和甲状旁腺功能亢进

在肾移植的背景下,帕利骨化醇在治疗继发性甲状旁腺功能亢进方面显示出前景。它有效降低血清甲状旁腺激素水平和蛋白尿,表明其在移植后护理中的作用(Trillini 等人,2015 年)。

糖尿病肾病

帕利骨化醇已被评估其在治疗糖尿病肾病中的作用,显示出在减少蛋白尿和改善肾功能方面的有效性。这表明其作为治疗糖尿病肾脏并发症的辅助疗法的潜力(Schuster、Al-Makki 和 Shepler,2019 年)。

作用机制

Target of Action

Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .

Mode of Action

Paricalcitol Glucuronide, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .

Biochemical Pathways

The activation of VDR by Paricalcitol Glucuronide influences several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of Paricalcitol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .

Result of Action

At the molecular level, Paricalcitol Glucuronide’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Paricalcitol Glucuronide. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .

安全和危害

Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .

生化分析

Biochemical Properties

Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .

Cellular Effects

Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.

Molecular Mechanism

Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .

Temporal Effects in Laboratory Settings

The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .

Dosage Effects in Animal Models

Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .

Metabolic Pathways

Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .

Transport and Distribution

Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of Paricalcitol Glucuronide within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .

Subcellular Localization

The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXNIVOZPYUJN-ILMLGNIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858277 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260588-15-5 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)